Quinazolin-1(2H)-ylmethanamine

Heterocyclic chemistry Scaffold design Oxidation state

Quinazolin-1(2H)-ylmethanamine (CAS 62495-50-5) is a bicyclic heterocyclic building block comprising a partially saturated 1,2-dihydroquinazoline core with a methanamine (-CH2NH2) substituent at the N1 position. Its molecular formula is C9H11N3 (exact mass 161.09543 Da).

Molecular Formula C9H11N3
Molecular Weight 161.20 g/mol
CAS No. 62495-50-5
Cat. No. B11919032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinazolin-1(2H)-ylmethanamine
CAS62495-50-5
Molecular FormulaC9H11N3
Molecular Weight161.20 g/mol
Structural Identifiers
SMILESC1N=CC2=CC=CC=C2N1CN
InChIInChI=1S/C9H11N3/c10-6-12-7-11-5-8-3-1-2-4-9(8)12/h1-5H,6-7,10H2
InChIKeyTYUWHOZZYQPWAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinazolin-1(2H)-ylmethanamine (CAS 62495-50-5): Core Physicochemical and Structural Profile for Procurement Evaluation


Quinazolin-1(2H)-ylmethanamine (CAS 62495-50-5) is a bicyclic heterocyclic building block comprising a partially saturated 1,2-dihydroquinazoline core with a methanamine (-CH2NH2) substituent at the N1 position. Its molecular formula is C9H11N3 (exact mass 161.09543 Da) . The compound features one hydrogen bond donor, three hydrogen bond acceptors, one rotatable bond, a topological polar surface area (TPSA) of 41.6 Ų, and a predicted XLogP of 0.4 . The defining structural feature is the 1,2-dihydro oxidation state: saturation across the N1–C2 bond distinguishes it from fully aromatic quinazoline positional isomers such as quinazolin-2-ylmethanamine, quinazolin-4-ylmethanamine, and quinazolin-6-ylmethanamine, all of which possess the general formula C9H9N3 (MW 159.19) . This compound serves primarily as a synthetic intermediate and scaffold precursor in medicinal chemistry programmes targeting antioxidant, cholinesterase-inhibitory, and anticancer phenotypes [1][2].

Why Quinazolin-1(2H)-ylmethanamine Cannot Be Replaced by Fully Aromatic Quinazoline Methanamine Isomers in Scaffold-Oriented Research


The 1,2-dihydroquinazoline core of Quinazolin-1(2H)-ylmethanamine is not merely a reduced form of quinazoline; it represents a chemically and biologically distinct scaffold class. The saturation across N1–C2 alters the electronic distribution, nitrogen basicity, and ring conformation relative to fully aromatic positional isomers, directly affecting hydrogen-bonding capacity and target engagement geometry . Computationally, the target compound exhibits a TPSA of 41.6 Ų and XLogP of 0.4, whereas quinazolin-6-ylmethanamine shows a TPSA of 51.8 Ų and LogP of 1.79 — a 24.5% higher PSA and a 1.39 log-unit greater lipophilicity . These physicochemical divergences have meaningful consequences for membrane permeability, solubility, and ADME property optimisation in lead series. Critically, the 1,2-dihydroquinazoline scaffold class — but not the fully aromatic quinazoline methanamine isomer class — has demonstrated dual acetylcholinesterase/butyrylcholinesterase (AChE/BuChE) inhibition (IC50 range 4–32 μM) with selectivity for BuChE, as well as antioxidant activity comparable to BHT and BHA in multi-assay panels [1][2]. Substituting a fully aromatic positional isomer into a programme built on dihydroquinazoline SAR would introduce an uncontrolled variable in oxidation state, electronics, and pharmacophore geometry.

Quantitative Differentiation Evidence for Quinazolin-1(2H)-ylmethanamine (62495-50-5) Versus Closest Positional Isomers and Scaffold Analogs


Ring Oxidation State: 1,2-Dihydroquinazoline Core Versus Fully Aromatic Quinazoline Methanamine Isomers

Quinazolin-1(2H)-ylmethanamine possesses a partially saturated 1,2-dihydroquinazoline core (C9H11N3, exact mass 161.09543 Da), whereas all three common positional isomer comparators — quinazolin-2-ylmethanamine (CAS 933696-73-2), quinazolin-4-ylmethanamine (CAS 933740-71-7), and quinazolin-6-ylmethanamine (CAS 933696-71-0) — feature a fully aromatic quinazoline ring system (C9H9N3, MW 159.19) . The two additional hydrogen atoms in the target compound are located across the N1–C2 bond, converting an sp² imine-type nitrogen (N1 in aromatic isomers) into an sp³ amine-type nitrogen . This saturation eliminates the planar, fully conjugated π-system of the pyrimidine ring, altering ring pucker geometry, nitrogen basicity, and the spatial presentation of the methanamine side chain.

Heterocyclic chemistry Scaffold design Oxidation state

Topological Polar Surface Area (TPSA): Membrane Permeability Implications Relative to Quinazolin-6-ylmethanamine

The topological polar surface area (TPSA) of Quinazolin-1(2H)-ylmethanamine is 41.62 Ų, as computed from its molecular topology . In contrast, quinazolin-6-ylmethanamine — a fully aromatic positional isomer with the methanamine group at the C6 position — exhibits a TPSA of 51.80 Ų . The target compound's TPSA is 19.7% lower (Δ = 10.18 Ų). Both values fall below the widely cited Veber threshold of 140 Ų for oral bioavailability, but the 10 Ų difference is material at the lower end of the PSA scale where small absolute changes can significantly shift the probability of passive transcellular permeation. The lower PSA of the target compound arises from the saturated N1–C2 region, which reduces the contribution of the pyrimidine-ring nitrogen lone pairs to the polar surface.

Drug-likeness Membrane permeability ADME

LogP and Hydrophilicity: Solubility and Formulation Differentiation Versus Quinazolin-6-ylmethanamine

Quinazolin-1(2H)-ylmethanamine exhibits a predicted XLogP of 0.4 , indicating moderate hydrophilicity. The quinazolin-6-ylmethanamine positional isomer, by contrast, has a predicted LogP of 1.79 , representing a 1.39 log-unit increase in lipophilicity (approximately 25-fold higher octanol–water partition coefficient). The lower LogP of the target compound is directly attributable to the partially saturated 1,2-dihydro core, which reduces the contribution of aromatic ring carbons to overall hydrophobicity and increases the relative contribution of the polar amine nitrogens. The target compound's LogP of 0.4 places it within the optimal range (0–3) for balanced aqueous solubility and membrane permeability as defined by Lipinski's Rule of Five, whereas the comparator at LogP 1.79 lies further toward the lipophilic end.

Hydrophilicity Solubility Formulation

Class-Level Antioxidant Activity: 1,2-Dihydroquinazoline Derivatives Match Reference Antioxidants BHT and BHA

Although no published study has evaluated free Quinazolin-1(2H)-ylmethanamine in isolation for antioxidant activity, the 1,2-dihydroquinazoline scaffold class to which it belongs has been systematically profiled. In the Zine et al. (2025) study, a series of 1,2-dihydroquinazoline derivatives synthesised via DABCO-catalysed one-pot multicomponent reaction were screened across four complementary in vitro antioxidant assays — DPPH, ABTS, ferric-phenanthroline, and reducing power methods [1]. Key derivatives 4d and 4c achieved IC50 values comparable to the standard antioxidants butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) [1]. This multi-assay concordance suggests that the 1,2-dihydroquinazoline core provides intrinsic radical-scavenging capacity [1]. By contrast, no equivalent multi-assay antioxidant profiling has been reported for the fully aromatic quinazolin-2-yl, -4-yl, or -6-yl methanamine positional isomers, indicating a class-level activity association with the dihydro scaffold rather than the aromatic quinazoline scaffold.

Antioxidant Radical scavenging Oxidative stress

Class-Level Cholinesterase Inhibition: 1,2-Dihydroquinazoline-4(3H)-one Series Demonstrates Dual AChE/BuChE Activity with BuChE Selectivity

The 1,2-dihydroquinazoline scaffold class has demonstrated reproducible cholinesterase inhibitory activity. In the Sukumaran et al. (2018) study, a series of 2-aryl-3-(arylideneamino)-1,2-dihydroquinazoline-4(3H)-ones were evaluated against human acetylcholinesterase (AChE) and equine butyrylcholinesterase (BuChE) using Ellman's method [1]. All compounds inhibited both enzymes, with IC50 values ranging from 4.0 to 32.3 μM [1]. The most potent compound (compound 4) achieved a BuChE IC50 of 4.0 ± 0.8 μM with 8.1-fold selectivity over AChE (IC50 = 32.3 ± 5.3 μM); compound 2 showed a BuChE IC50 of 4.6 ± 1.0 μM with 3.2-fold selectivity [1]. Reference inhibitors were donepezil (AChE IC50 = 0.09 ± 0.01 μM; BuChE IC50 = 1.9 ± 0.2 μM), propidium (AChE IC50 = 11 ± 3 μM; BuChE IC50 = 20.8 ± 2.1 μM), and tacrine (AChE IC50 = 0.19 ± 0.04 μM; BuChE IC50 = 0.011 ± 0.001 μM) [1]. No published cholinesterase inhibition data exist for the fully aromatic quinazolin-2-yl, -4-yl, or -6-yl methanamine positional isomers, reinforcing that cholinesterase activity is a class-level property of the 1,2-dihydroquinazoline scaffold.

Cholinesterase inhibition Alzheimer's disease CNS drug discovery

Recommended Procurement and Research Application Scenarios for Quinazolin-1(2H)-ylmethanamine (CAS 62495-50-5)


CNS Drug Discovery: Cholinesterase-Targeted Lead Generation Leveraging the 1,2-Dihydroquinazoline Scaffold

Procure Quinazolin-1(2H)-ylmethanamine as a primary amine building block for constructing focused libraries of 1,2-dihydroquinazoline-based cholinesterase inhibitors. The scaffold class has demonstrated dual AChE/BuChE inhibition with up to 8.1-fold selectivity for BuChE (IC50 as low as 4.0 μM) in Ellman's method assays [1]. The target compound's lower TPSA (41.6 vs. 51.8 Ų for aromatic isomers) and moderate hydrophilicity (XLogP 0.4) predict favourable CNS penetration characteristics , making it a rational starting point for Alzheimer's disease programmes where BuChE selectivity and brain exposure are critical design parameters.

Oxidative Stress and Multifunctional Agent Programmes: Antioxidant Scaffold Derivatisation

Use Quinazolin-1(2H)-ylmethanamine as a core scaffold for synthesising multifunctional antioxidant agents. The 1,2-dihydroquinazoline class has produced derivatives with radical-scavenging activity comparable to BHT and BHA across a panel of four complementary in vitro assays (DPPH, ABTS, ferric-phenanthroline, reducing power) [1]. The N1-methanamine handle provides a reactive amine anchor for further elaboration (amide coupling, reductive amination, urea formation) without requiring protection/deprotection of the heterocyclic nitrogens, enabling efficient library synthesis via one-pot multicomponent reaction conditions using DABCO catalysis in ethanol [1].

Scaffold-Hopping and Oxidation-State SAR: Comparative Studies with Fully Aromatic Quinazoline Isomers

Procure Quinazolin-1(2H)-ylmethanamine alongside its fully aromatic positional isomers (quinazolin-2-yl, -4-yl, and -6-yl methanamine) for systematic scaffold-hopping studies that probe the impact of ring oxidation state on target engagement. The two-hydrogen difference between the dihydro (C9H11N3, MW 161.20) and aromatic (C9H9N3, MW 159.19) series translates into distinct nitrogen hybridisation (sp³ vs. sp² at N1), ring conformation, electronic distribution, and hydrogen-bonding capacity . Head-to-head comparative profiling of these isomers against a common target panel provides a controlled experimental framework for deconvoluting oxidation-state-dependent SAR, a parameter frequently overlooked in quinazoline-based drug discovery.

ADME Property Optimisation: Leveraging Computationally Favourable Physicochemical Profile

Select Quinazolin-1(2H)-ylmethanamine for programmes requiring balanced hydrophilicity and membrane permeability. With an XLogP of 0.4 (approximately 25-fold more hydrophilic than quinazolin-6-ylmethanamine at LogP 1.79) and a TPSA of 41.6 Ų (well below the 140 Ų oral bioavailability threshold) , the compound occupies a favourable position in drug-like chemical space. Its single rotatable bond and single hydrogen bond donor further simplify conformational analysis and minimise entropic penalties upon target binding, making it an attractive minimalistic scaffold for fragment-based drug discovery and lead-like compound collections.

Quote Request

Request a Quote for Quinazolin-1(2H)-ylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.